2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 1,3-benzodioxole moiety at the 2-position via a methylamino linker and a (Z)-configured thiazolidin-5-ylidene group at the 3-position. The thiazolidinone ring is further substituted with a 2-methoxyethyl group at N-3 and a thioxo group at C-2, contributing to its unique electronic and steric profile . Structural confirmation of the Z-configuration and crystallographic data likely rely on tools like SHELXL or WinGX .
Properties
Molecular Formula |
C24H22N4O5S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O5S2/c1-14-4-3-7-27-21(14)26-20(25-12-15-5-6-17-18(10-15)33-13-32-17)16(22(27)29)11-19-23(30)28(8-9-31-2)24(34)35-19/h3-7,10-11,25H,8-9,12-13H2,1-2H3/b19-11- |
InChI Key |
YKYNRVNQYRGZGZ-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates various functional groups that may influence its biological activity, particularly in the context of cancer treatment and other diseases. This article explores its biological activity, including mechanisms of action, case studies, and research findings.
Molecular Formula and Weight
- Molecular Formula : C23H20N4O4S2
- Molecular Weight : 480.6 g/mol
Structural Features
The compound features:
- A benzodioxole moiety, which is known for its pharmacological properties.
- A thiazolidinone ring , contributing to its biological activity.
- A pyridopyrimidinone core , which is often associated with antitumor effects.
The primary mechanism of action for this compound appears to involve the inhibition of tubulin polymerization. By binding to tubulin, it disrupts microtubule dynamics essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the development of potential anticancer therapies.
In Vitro Studies
Research has demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- A549 (lung cancer) : IC50 values indicated substantial growth inhibition.
- MCF-7 (breast cancer) : Similar patterns of cytotoxicity were observed.
In Vivo Studies
Preclinical studies in animal models have shown promising results regarding tumor growth inhibition. The compound was administered at varying doses, revealing dose-dependent effects on tumor size reduction.
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been a focal point of research. It has been shown to activate caspase pathways, leading to programmed cell death.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties as well. Testing against common bacterial strains has indicated moderate antibacterial activity, particularly against Gram-positive bacteria.
Other Biological Activities
Emerging research indicates potential neuroprotective effects, possibly related to its interaction with neurotransmitter systems. Further studies are needed to elucidate these effects fully.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against human tumor xenografts in mice. Results showed a significant reduction in tumor volume compared to control groups, with minimal side effects observed.
Case Study 2: Antimicrobial Testing
In a study assessing antimicrobial properties, the compound was tested against multiple bacterial strains. Results indicated effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Research Findings Summary Table
Comparison with Similar Compounds
Key Observations:
The thioxo group (C=S) in the target compound may enhance hydrogen-bonding interactions with biological targets compared to oxo (C=O) groups in 10a/10b .
Aromatic Modifications :
- The benzodioxole group in the target compound (absent in 10a/10b) could improve binding affinity to aromatic receptor pockets, as seen in other drug candidates .
Stereochemical Considerations: The Z-configuration of the thiazolidinone methylidene group is critical for maintaining planar conjugation, influencing electronic delocalization and bioactivity .
Preparation Methods
Synthesis of 3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidine
This intermediate is prepared by cyclocondensation of 2-methoxyethyl isothiocyanate with thioglycolic acid in the presence of β-cyclodextrin-SO3H as a catalyst. The reaction proceeds via:
Knoevenagel Condensation
The thiazolidin-4-one reacts with pyrido[1,2-a]pyrimidin-4-one-3-carbaldehyde under basic conditions (e.g., piperidine in methanol) to form the Z-configured methylidene bridge. Stereoselectivity is controlled by steric effects, with the Z-isomer predominating due to reduced steric hindrance between the thiazolidinone and pyrido rings.
Final Assembly and Optimization
The convergent synthesis concludes with coupling the thiazolidin-5-ylidene moiety to the aminated pyrido[1,2-a]pyrimidin-4-one core. Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) facilitate this step, ensuring retention of stereochemistry. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What synthetic strategies are recommended for constructing the complex heterocyclic core of this compound?
The compound’s core integrates a pyrido[1,2-a]pyrimidin-4-one scaffold linked to a (Z)-configured thioxothiazolidinone moiety. A multi-step approach is typically employed:
- Step 1 : Condensation of a substituted pyrimidine precursor with a benzodioxole-containing amine to form the pyrido-pyrimidinone backbone. Reaction conditions (e.g., base catalysts like triethylamine) and solvent selection (e.g., DMF) are critical for yield optimization .
- Step 2 : Introduction of the thioxothiazolidinone group via a Knoevenagel condensation, ensuring stereochemical control of the Z-isomer using temperature-modulated reactions (e.g., reflux in anhydrous THF) .
- Analytical validation : Intermediate purity is monitored via TLC/HPLC, with final structure confirmation using /-NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is the Z-configuration of the thioxothiazolidinone moiety experimentally confirmed?
The Z-isomer’s configuration is validated through:
- NMR spectroscopy : -NMR coupling constants between the methylidene proton (δ ~7.5 ppm) and adjacent groups distinguish Z (small ) from E isomers .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, though crystallization challenges may require co-crystallization agents .
- Computational modeling : Density Functional Theory (DFT) calculations predict the Z-isomer’s stability, correlating with experimental NMR data .
Advanced: How can competing reaction pathways during thioxothiazolidinone formation be managed?
The thioxothiazolidinone group’s synthesis risks side reactions (e.g., oxidation or dimerization). Mitigation strategies include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the thione (-S-) group .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to accelerate cyclization while suppressing byproduct formation .
- Kinetic control : Lower reaction temperatures (0–5°C) favor the Z-isomer by slowing equilibration to the thermodynamically stable E-form .
Advanced: What computational methods are effective for predicting this compound’s reactivity and bioactivity?
- Reaction path searching : Quantum chemical calculations (e.g., using Gaussian or ORCA) model transition states and intermediates, guiding experimental optimization .
- Molecular docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., kinase enzymes), identifying key binding residues influenced by the benzodioxole and thiazolidinone groups .
- ADMET prediction : SwissADME or pkCSM models assess pharmacokinetic properties, such as solubility and CYP450 inhibition, to prioritize derivatives for synthesis .
Advanced: How do structural modifications to the benzodioxole or thiazolidinone groups alter bioactivity?
| Modification | Impact on Bioactivity | Methodological Approach |
|---|---|---|
| Benzodioxole replacement | Substitution with bulkier aryl groups (e.g., naphthyl) may enhance target selectivity but reduce solubility. | SAR studies via Suzuki-Miyaura coupling . |
| Thiazolidinone oxidation | Converting -S- to -SO- abolishes hydrogen-bonding capacity, reducing enzyme inhibition potency. | Controlled oxidation with mCPBA followed by bioassay . |
| Methoxyethyl chain elongation | Longer alkoxy chains (e.g., ethoxyethyl) improve membrane permeability but increase metabolic instability. | Alkylation under phase-transfer conditions . |
Advanced: What experimental designs resolve contradictions in observed bioactivity data?
Discrepancies in bioassay results (e.g., varying IC values across studies) require:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to isolate compound-specific effects .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if metabolite interference explains variability .
- Crystallographic validation : Co-crystallize the compound with its target protein to confirm binding mode vs. hypothesized models .
Basic: What purification techniques are optimal for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc → CHCl:MeOH) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, though solvent choice must balance solubility and boiling point .
- HPLC : Reverse-phase C18 columns resolve closely related isomers, particularly for scale-up batches .
Advanced: How can AI-driven platforms accelerate reaction optimization for this compound?
- Autonomous labs : Platforms like ICReDD integrate robotic synthesis with real-time ML analysis to iteratively refine conditions (e.g., solvent, catalyst) for maximum yield .
- Reinforcement learning : Algorithms predict optimal reaction parameters by training on historical data from analogous thiazolidinone syntheses .
- Data-driven feedback : Upload experimental results to cloud-based repositories (e.g., PubChem) to train community-wide predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
